3-Methyl-2-(propan-2-yl)but-2-enal
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Overview
Description
3-Methyl-2-(propan-2-yl)but-2-enal is an organic compound with the molecular formula C8H14O. It is a type of aldehyde, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom. This compound is known for its distinct chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2-(propan-2-yl)but-2-enal can be synthesized through several methods. One common approach involves the aldol condensation reaction between isobutyraldehyde and acetone. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(propan-2-yl)but-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2-(propan-2-yl)but-2-enal has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(propan-2-yl)but-2-enal involves its interaction with various molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is the basis for its biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylbut-2-enal: A structurally similar aldehyde with slightly different reactivity.
2-Methyl-2-propenal: Another aldehyde with a similar carbon skeleton but different substituents.
Uniqueness
3-Methyl-2-(propan-2-yl)but-2-enal is unique due to its specific arrangement of methyl and isopropyl groups, which confer distinct chemical properties and reactivity compared to other similar aldehydes. This uniqueness makes it valuable in specific synthetic and industrial applications.
Properties
IUPAC Name |
3-methyl-2-propan-2-ylbut-2-enal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6(2)8(5-9)7(3)4/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLYRMVNDHHOKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C(C)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540256 |
Source
|
Record name | 3-Methyl-2-(propan-2-yl)but-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63883-74-9 |
Source
|
Record name | 3-Methyl-2-(propan-2-yl)but-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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